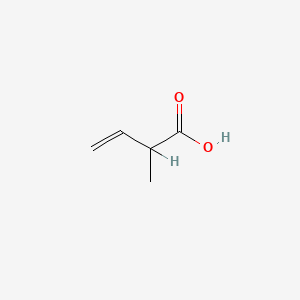
2-Methylbut-3-enoic acid
Cat. No. B1661977
Key on ui cas rn:
53774-20-2
M. Wt: 100.12 g/mol
InChI Key: GQWNPIKWYPQUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05763651
Procedure details


45.1 g (0.45 mol) of 2-methyl-3-butenoic acid, 45.33 g (0.56 mol) of 2-chloroethanol and 4.1 g (34 mmol) of dimethyl-aminopyridine were placed in 450 ml of diethyl ether under argon. 102.2 g (0.495 mol) of N,N-dicyclohexylcarbodiimide were added thereto in 5 portions at 0° C. within 30 minutes, the mixture was stirred at room temperature for a further 2 hours and the separated urea was filtered off. The filtrate was washed in succession with 200 ml of 0.5N aqueous hydrochloric acid, 100 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution. The organic solution was dried over anhydrous 2 0 sodium sulphate and, after concentration, the product was distilled on a Vigreux column (20 cm) at 80°-81° C./10 mbar. This gave 62.3 g (83% yield) of 2-methyl-but-3-enoic acid 2-chloroethyl ester as a colourless oil with a content of 97.5% according to GC.


[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
102.2 g
Type
reactant
Reaction Step Three



Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:6]=[CH2:7])[C:3]([OH:5])=[O:4].[Cl:8][CH2:9][CH2:10]O>C(OCC)C.CC1C=CN=C(N)C=1C>[Cl:8][CH2:9][CH2:10][O:4][C:3](=[O:5])[CH:2]([CH3:1])[CH:6]=[CH2:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)O)C=C
|
Step Two
|
Name
|
|
|
Quantity
|
45.33 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCO
|
Step Three
[Compound]
|
Name
|
N,N-dicyclohexylcarbodiimide
|
|
Quantity
|
102.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC1=C(C(=NC=C1)N)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for a further 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the separated urea was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed in succession with 200 ml of 0.5N aqueous hydrochloric acid, 100 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried over anhydrous 2 0 sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product was distilled on a Vigreux column (20 cm) at 80°-81° C./10 mbar
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCOC(C(C=C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 62.3 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
